molecular formula C27H28N2O3 B2760678 (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone CAS No. 1208630-37-8

(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Cat. No.: B2760678
CAS No.: 1208630-37-8
M. Wt: 428.532
InChI Key: UUPKPADBFNQVHX-UHFFFAOYSA-N
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Description

(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthoyl group, a piperazine ring, and a phenylcyclopropyl moiety, making it structurally unique and potentially useful in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone typically involves multiple steps, starting with the preparation of the naphthoyl and phenylcyclopropyl intermediates. The key steps include:

    Formation of the Naphthoyl Intermediate: This involves the ethoxylation of 1-naphthoic acid to form 2-ethoxy-1-naphthoic acid, followed by its conversion to the corresponding acid chloride using thionyl chloride.

    Formation of the Phenylcyclopropyl Intermediate: This involves the cyclopropanation of styrene to form 2-phenylcyclopropane, which is then converted to the corresponding methanone.

    Coupling Reaction: The final step involves the coupling of the naphthoyl chloride with piperazine, followed by the addition of the phenylcyclopropyl methanone under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The naphthoyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and potential as a pharmacophore.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry

In industrial applications, it may be used in the synthesis of advanced materials or as a precursor for other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Methoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
  • (4-(2-Chloro-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Uniqueness

Compared to similar compounds, (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

IUPAC Name

[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-2-32-24-13-12-20-10-6-7-11-21(20)25(24)27(31)29-16-14-28(15-17-29)26(30)23-18-22(23)19-8-4-3-5-9-19/h3-13,22-23H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPKPADBFNQVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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